Carboxymethyl(trimethyl)azanium;hydrate

Cardiovascular Research Methylation Metabolism Clinical Nutrition

Select Carboxymethyl(trimethyl)azanium;hydrate (betaine monohydrate, CAS 590-47-6) when functional substitution is not biochemically valid. Unlike choline chloride — which requires oxidative conversion before methyl donation — betaine monohydrate acts as a direct methyl donor for homocysteine remethylation via betaine-homocysteine methyltransferase, enabling acute, within-hours plasma tHcy modulation. Its non-hygroscopic, non-corrosive crystalline form prevents degradation of labile vitamins (A, E) during premix storage, directly preserving feed formulation integrity. For fermentation optimization, substituting choline with this monohydrate enhances Pseudomonas denitrificans B12 biosynthesis and cell growth yield. Contains ~12% water of crystallization — confirm anhydrous-basis calculations when dosing.

Molecular Formula C5H14NO3+
Molecular Weight 136.17 g/mol
CAS No. 590-47-6
Cat. No. B1263344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxymethyl(trimethyl)azanium;hydrate
CAS590-47-6
Molecular FormulaC5H14NO3+
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(=O)[O-].O
InChIInChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2/p+1
InChIKeyNJZRLXNBGZBREL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxymethyl(trimethyl)azanium;hydrate (CAS 590-47-6): Scientific Selection Guide for Betaine Monohydrate in Research and Industrial Applications


Carboxymethyl(trimethyl)azanium;hydrate (CAS 590-47-6), commonly known as betaine monohydrate or trimethylglycine monohydrate, is a quaternary ammonium zwitterion with the molecular formula C5H13NO3 [1]. It functions as a methyl donor and an organic osmolyte, playing a central role in methionine and homocysteine metabolism [1]. Its high water solubility (>100 g/100 mL) and crystalline form (melting point 293–314°C) make it a versatile compound in both biological research and industrial applications [1]. Betaine monohydrate contains approximately 12% water, which distinguishes it from its anhydrous counterpart and influences its handling and concentration in formulations .

Why Carboxymethyl(trimethyl)azanium;hydrate Cannot Be Replaced by Generic Methyl Donors or Osmolytes


Substituting betaine monohydrate with generic methyl donors (e.g., choline chloride) or osmolytes (e.g., taurine) is not biochemically or industrially equivalent. Betaine serves as a direct methyl donor for homocysteine remethylation via betaine-homocysteine methyltransferase, a pathway independent of folate and vitamin B12 [1]. In contrast, choline requires oxidative conversion to betaine before donating a methyl group, a process that varies in efficiency across species and metabolic states [2]. As an osmolyte, betaine differentially modulates other osmolytes in a tissue-specific manner; for example, it significantly reduces taurine and myo-inositol levels in hippocampal tissue, an effect not observed with all osmolytes [3]. This specific biochemical and biophysical profile means that in vivo and in vitro outcomes cannot be extrapolated from related compounds.

Quantitative Differentiation of Carboxymethyl(trimethyl)azanium;hydrate: Head-to-Head Evidence for Informed Procurement


Superior Post-Methionine Homocysteine Suppression vs. Folic Acid

In a 6-week randomized, placebo-controlled trial, betaine supplementation (6 g/day) suppressed the total area under the plasma homocysteine-time curve after methionine loading by 221 µmol·24 h/L compared to placebo, whereas folic acid (800 µg/day) had no significant effect [1]. This demonstrates a unique, pathway-specific capacity to mitigate postprandial homocysteine spikes, a function not provided by folate-based therapies [1].

Cardiovascular Research Methylation Metabolism Clinical Nutrition

Acute Homocysteine-Lowering Kinetics: Faster Onset than Folic Acid

A single oral dose of betaine monohydrate (3 g) significantly lowers plasma total homocysteine (tHcy) within 2 hours of administration [1]. In a 6-week trial, betaine reduced fasting tHcy by 1.8 µmol/L (95% CI: -3.6, 0.0; P < 0.05) compared to placebo, while folic acid reduced tHcy by 2.7 µmol/L (95% CI: -4.5, -0.9; P < 0.05) [2]. Although folic acid showed a slightly larger fasting reduction, betaine's acute, within-hours effect is unique and supports its use in acute challenge studies where rapid tHcy modulation is required [1][2].

Pharmacokinetics Metabolic Research Homocysteine

Metabolic Methyl Donor Sparing Effect in Livestock Feed: Betaine vs. Choline Chloride

In poultry nutrition, betaine can partially replace dietary choline and methionine, reducing feed costs and improving metabolic efficiency. A study demonstrated that betaine supplementation allowed for a reduction in total dietary choline requirement when a minimal level of choline was present [1]. In fermentation processes for vitamin B12 production, betaine as a methyl-group donor resulted in significantly better metabolic capability and final cell growth compared to choline chloride, maintaining stable pH and dissolved oxygen [2].

Animal Nutrition Feed Additives Poultry Science

Tissue-Specific Osmolyte Modulation: Differential Impact on Taurine vs. GPC

In hippocampal slices under isosmotic conditions, betaine uptake significantly reduced the accumulation of other osmolytes including taurine, creatine, and myo-inositol, while minimally impacting glycerylphosphorylcholine (GPC) and glutamate [1]. This differential modulation indicates that betaine is not merely an interchangeable osmolyte but actively regulates the cellular osmolyte profile in a tissue-specific manner [1].

Osmolyte Research Neurochemistry Cell Volume Regulation

Superior Chemical Stability vs. Choline Chloride in Premixes

Betaine monohydrate demonstrates superior stability in mixed livestock feeds and vitamin/mineral premixes compared to choline chloride, which is known to be hygroscopic and corrosive [1]. Choline chloride can cause degradation of other vitamins (e.g., vitamin A, vitamin E) in premixes due to its hygroscopic nature and chloride ion content [2]. Betaine, lacking a chloride counterion, avoids these destructive interactions, thereby preserving the nutritional integrity of the feed or supplement [1].

Feed Formulation Chemical Stability Industrial Processing

Optimal Use Cases for Carboxymethyl(trimethyl)azanium;hydrate Based on Quantitative Differentiation


Acute Postprandial Homocysteine Challenge Studies

Employ carboxymethyl(trimethyl)azanium;hydrate (betaine monohydrate) as the primary intervention to investigate the acute modulation of homocysteine following a methionine load. Its rapid, within-hours effect on plasma tHcy, which is not observed with folic acid [1], makes it the essential compound for protocols requiring dynamic, short-term homocysteine tracking.

Feed Formulation for Vitamin-Sensitive Premixes

In the formulation of poultry and swine premixes where vitamin stability is paramount, substitute choline chloride with carboxymethyl(trimethyl)azanium;hydrate. Its non-hygroscopic and non-corrosive nature prevents the degradation of labile vitamins like A and E during storage [1], ensuring the delivered nutritional value matches the formulation.

In Vitro Osmotic Stress Models in Neural Tissue

For studies examining cell volume regulation and osmolyte homeostasis in hippocampal or other neural tissues, use carboxymethyl(trimethyl)azanium;hydrate as a selective modulator. Its ability to differentially impact the accumulation of taurine, creatine, and myo-inositol without affecting GPC [1] provides a unique experimental tool for dissecting osmolyte-specific pathways.

Industrial Fermentation for Vitamin B12 Production

Optimize Pseudomonas denitrificans fermentation processes for vitamin B12 biosynthesis by replacing choline chloride with carboxymethyl(trimethyl)azanium;hydrate as the methyl-group donor. This substitution has been shown to enhance metabolic capability and support higher cell growth yields [1], directly impacting industrial productivity.

Technical Documentation Hub

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